Cas no 866142-69-0 (1H-Pyrazolo[3,4-b]pyridine, 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-)
![1H-Pyrazolo[3,4-b]pyridine, 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)- structure](https://ja.kuujia.com/scimg/cas/866142-69-0x500.png)
1H-Pyrazolo[3,4-b]pyridine, 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazolo[3,4-b]pyridine, 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-
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- インチ: 1S/C15H8F7N3/c1-7-12-10(14(17,18)19)6-11(15(20,21)22)23-13(12)25(24-7)9-4-2-3-8(16)5-9/h2-6H,1H3
- InChIKey: PPCGKCFMPUSICK-UHFFFAOYSA-N
- SMILES: C12N(C3=CC=CC(F)=C3)N=C(C)C1=C(C(F)(F)F)C=C(C(F)(F)F)N=2
1H-Pyrazolo[3,4-b]pyridine, 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A938304-1g |
1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
866142-69-0 | 90% | 1g |
$350.0 | 2023-03-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00904909-25mg |
1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
866142-69-0 | 90% | 25mg |
¥916.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625401-20mg |
1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
866142-69-0 | 98% | 20mg |
¥1264.00 | 2024-04-27 | |
Key Organics Ltd | 8X-0809-1MG |
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
866142-69-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00904909-1g |
1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
866142-69-0 | 90% | 1g |
¥2401.0 | 2023-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625401-5mg |
1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
866142-69-0 | 98% | 5mg |
¥661.00 | 2024-04-27 | |
Key Organics Ltd | 8X-0809-5MG |
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
866142-69-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Ambeed | A938304-25mg |
1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
866142-69-0 | 90% | 25mg |
$128.0 | 2024-04-17 | |
Key Organics Ltd | 8X-0809-50MG |
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
866142-69-0 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 8X-0809-10MG |
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
866142-69-0 | >90% | 10mg |
£48.00 | 2025-02-09 |
1H-Pyrazolo[3,4-b]pyridine, 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)- 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
1H-Pyrazolo[3,4-b]pyridine, 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-に関する追加情報
1H-Pyrazolo[3,4-b]pyridine, 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-
The compound with CAS No 866142-69-0, known as 1H-Pyrazolo[3,4-b]pyridine, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 3-fluorophenyl group at position 1, a methyl group at position 3, and two trifluoromethyl groups at positions 4 and 6. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a subject of interest for researchers in drug discovery, catalysis, and advanced materials.
The pyrazolo[3,4-b]pyridine scaffold is a fused bicyclic structure that combines the characteristics of both pyrazole and pyridine rings. This fusion creates a rigid aromatic system with nitrogen atoms in key positions, which can influence the molecule's reactivity and stability. The substitution pattern of this compound further enhances its functional diversity. For instance, the trifluoromethyl groups at positions 4 and 6 are electron-withdrawing groups that can modulate the electronic environment of the molecule, potentially influencing its interaction with other molecules or substrates.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazolo[3,4-b]pyridine core. This is often achieved through cyclization reactions involving appropriate precursors such as aldehydes or ketones in combination with nitrogen-containing compounds like hydrazines or amidines. The subsequent introduction of substituents like the 3-fluorophenyl group and methyl group requires careful planning to ensure regioselectivity and yield optimization.
Recent studies have highlighted the potential of this compound in the field of drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For example, researchers have explored its ability to act as an inhibitor of certain kinases involved in cancer cell proliferation. The presence of electron-withdrawing groups like trifluoromethyl can enhance the molecule's binding affinity to these targets by creating favorable electrostatic interactions.
In addition to its biological applications, this compound has shown promise in catalysis due to its ability to act as a ligand in transition metal complexes. The nitrogen atoms in the pyrazolo[3,4-b]pyridine ring can coordinate with metal centers, facilitating catalytic cycles for reactions such as hydrogenation or oxidation. The steric bulk introduced by the substituents can also influence the selectivity of these catalysts.
The development of novel materials based on this compound is another area of active research. Its rigid structure and electron-withdrawing substituents make it a candidate for use in organic semiconductors or light-emitting diodes (LEDs). Researchers have investigated its ability to form ordered thin films with desirable electronic properties for optoelectronic applications.
In conclusion, CAS No 866142-69-0 represents a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research into drug development, catalysis, and advanced materials science.
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